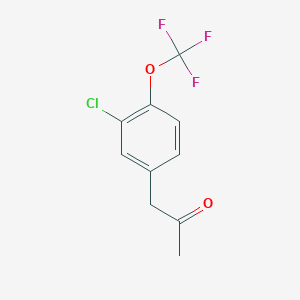
1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3O2 It is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenyl ring attached to a propan-2-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in a variety of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-1-(3-(trifluoromethoxy)-4-(trifluoromethyl)phenyl)propan-2-one
- (S)-1-(3-chloro-4-(trifluoromethoxy)phenyl)propan-1-amine
Uniqueness
1-(3-Chloro-4-(trifluoromethoxy)phenyl)propan-2-one is unique due to the presence of both chloro and trifluoromethoxy groups, which impart distinct chemical properties
Eigenschaften
Molekularformel |
C10H8ClF3O2 |
|---|---|
Molekulargewicht |
252.62 g/mol |
IUPAC-Name |
1-[3-chloro-4-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3O2/c1-6(15)4-7-2-3-9(8(11)5-7)16-10(12,13)14/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
HORUKBRULYKRKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=C(C=C1)OC(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[7-(2-Methoxyethyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13603668.png)

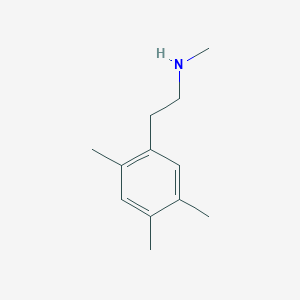


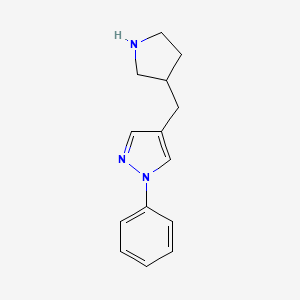
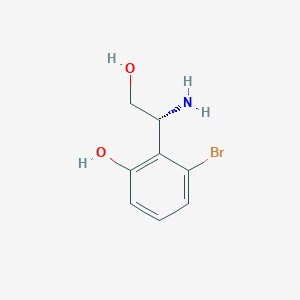


![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide hydrochloride](/img/structure/B13603725.png)
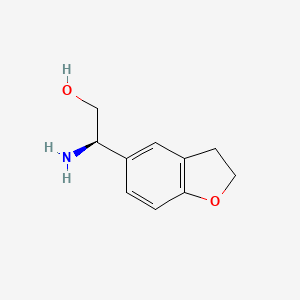

![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
